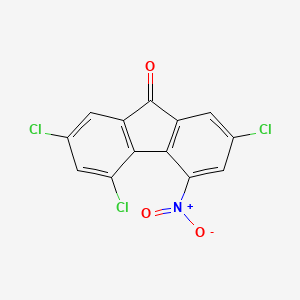
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5Cl3NO3 It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and one nitro group attached to the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one typically involves the chlorination and nitration of fluorenone. One common method involves the following steps:
Chlorination: Fluorenone is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to introduce chlorine atoms at the 2, 4, and 7 positions of the fluorenone ring.
Nitration: The chlorinated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group at the 5 position of the fluorenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, treatment with potassium permanganate can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate
Major Products Formed
Reduction: 2,4,7-Trichloro-5-amino-9h-fluoren-9-one
Substitution: Various substituted fluorenone derivatives
Oxidation: Carboxylic acid derivatives
Applications De Recherche Scientifique
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,7-Trichloro-9h-fluoren-9-one
- 2,4,7-Trinitro-9h-fluoren-9-one
- 2,7-Dichloro-9h-fluoren-9-one
Uniqueness
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
37558-73-9 |
|---|---|
Formule moléculaire |
C13H4Cl3NO3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-5-nitrofluoren-9-one |
InChI |
InChI=1S/C13H4Cl3NO3/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17(19)20/h1-4H |
Clé InChI |
AIFFNANTYOJLJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



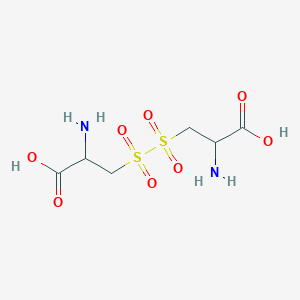
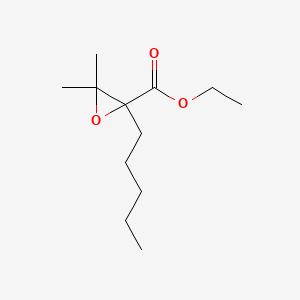
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
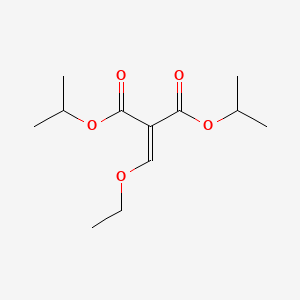


![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
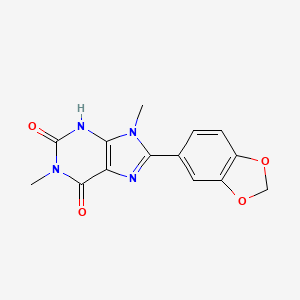


![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
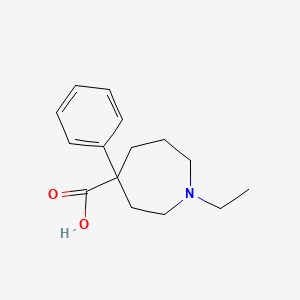
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
